molecular formula C23H20ClN5O2S2 B2366457 N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1185102-46-8

N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2366457
CAS No.: 1185102-46-8
M. Wt: 498.02
InChI Key: LMCKHHZIBLXVLQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors, making them attractive therapeutic targets. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This inhibition leads to the disruption of critical pathways, including the phosphorylation of pro-apoptotic Bad, which promotes apoptosis, and the regulation of cell cycle progression. Its research value is particularly prominent in the study of drug-resistant cancers, as PIM kinase inhibition can sensitize tumor cells to other chemotherapeutic agents and overcome resistance mechanisms. The compound's specific scaffold, featuring a thiazolo[4,5-d]pyrimidine core, is designed for high potency and selectivity, providing a valuable chemical probe for dissecting the complex roles of PIM-1, PIM-2, and PIM-3 kinases in oncogenesis and for evaluating the therapeutic potential of PIM kinase inhibition in preclinical models.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S2/c1-31-18-7-6-16(10-17(18)24)27-19(30)12-32-22-20-21(25-13-26-22)28-23(33-20)29-9-8-14-4-2-3-5-15(14)11-29/h2-7,10,13H,8-9,11-12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKHHZIBLXVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • A 3-chloro-4-methoxyphenyl moiety.
  • A thiazolo[4,5-d]pyrimidin ring.
  • A dihydroisoquinoline unit.

The molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 371.87 g/mol.

Anti-inflammatory Activity

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-II, which is crucial in the inflammatory response. For instance, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potent anti-inflammatory effects .

Anticancer Activity

The compound's structure suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar frameworks can inhibit cell proliferation in cancers such as breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of protein kinases : Similar compounds have been reported to inhibit PI3K pathways involved in cancer progression .
  • Modulation of inflammatory pathways : Inhibition of NF-kB signaling has been noted in related thiazole derivatives .

Case Studies

StudyFindings
Chahal et al. (2023)Reported that thiazole derivatives showed selective COX-II inhibition with IC50 values ranging from 0.011 to 1.33 μM .
Eren et al. (2023)Identified diaryl heterocycles with significant anti-inflammatory activity; compounds similar to the target compound exhibited up to 80% inhibition in inflammatory models .
Alegaon et al. (2023)Investigated various pyrazole derivatives for anti-inflammatory effects; some showed enhanced selectivity over traditional NSAIDs like Celecoxib .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Heterocycle Substituents Key Functional Groups Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Thiazolo[4,5-d]pyrimidine 3-Chloro-4-methoxyphenyl, dihydroisoquinoline Thioether, acetamide N/A N/A N/A
N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidine Methyl, phenylamino Acetamide, tertiary amine 73 143–145 369.44
N-(2,3-Diphenylquinoxalin-6-yl)-2-(pyrimidin-2-ylthio)acetamide (4a) Quinoxaline Diphenyl, chlorophenyl, hydroxypyrimidine Thioether, acetamide, cyano 90.2 230–232 N/A
N-(3-chloro-4-fluorophenyl)-triazol-3-ylsulfanyl acetamide (CAS 618415-13-7) 1,2,4-Triazole 3-Chloro-4-fluorophenyl, pyridinyl Sulfanyl, acetamide N/A N/A N/A
N-(2-Chloro-4-methylphenyl)-thieno[3,2-d]pyrimidin-3-yl acetamide (CAS 1105223-65-1) Thieno[3,2-d]pyrimidine 2-Chloro-4-methylphenyl, phenyl Acetamide, ketone N/A N/A 409.888

Physicochemical Properties

  • Melting Points: Higher melting points (e.g., 230–232°C in ) correlate with extended aromatic systems (quinoxaline) and hydrogen-bonding groups (cyano, hydroxy) . Lower values (143–145°C in ) reflect less rigid structures .
  • Molecular Weight: The thieno-pyrimidine derivative in (409.888 g/mol) is lighter than the target compound’s probable weight, suggesting the latter’s dihydroisoquinoline group increases mass and complexity .

Preparation Methods

Biginelli-Type Multicomponent Reaction

A modified Biginelli reaction enables the formation of the pyrimidine ring. Heating thiourea, ethyl acetoacetate, and p-chlorobenzaldehyde in acetic acid yields 5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate. Subsequent oxidation with iodine in DMF facilitates cyclization to thiazolo[4,5-d]pyrimidine.

Reaction Conditions :

  • Solvent : Acetic acid
  • Temperature : 80°C, 6 hours
  • Oxidizing Agent : I₂ (1.2 equiv) in DMF
  • Yield : 68–72%.

Thiocyanation-Cyclization Approach

Alternative routes employ Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine to form 5-thiocyanato intermediates. Cyclization with acetic anhydride produces 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine, which is halogenated using phosphoryl chloride (POCl₃) to introduce reactive chloro groups at C7.

Key Data :

Step Reagents Temperature Yield
Thiocyanation KSCN, I₂, AcOH 50°C 55%
Cyclization Ac₂O, reflux 110°C 63%
Halogenation POCl₃, DMF 80°C 85%

Functionalization with 3,4-Dihydroisoquinoline

Nucleophilic Aromatic Substitution

The C2 chloro group of the thiazolo[4,5-d]pyrimidine undergoes displacement with 1,2,3,4-tetrahydroisoquinoline in the presence of K₂CO₃. This SNAr reaction proceeds efficiently in DMF at 90°C, achieving 78–82% yield.

Optimization Insight :

  • Base Selection : K₂CO₃ outperforms Cs₂CO₃ or Et₃N due to superior solubility in polar aprotic solvents.
  • Solvent Screening : DMF > DMSO > NMP in terms of reaction rate.

Thioether Linkage Formation

Thiolation of Pyrimidine Chloride

The C7 chloride reacts with mercaptoacetic acid derivatives under basic conditions. A two-step protocol is employed:

  • Generation of Thiolate : Treatment of 2-mercaptoacetamide with NaH in THF.
  • Coupling : Reaction with 7-chlorothiazolo[4,5-d]pyrimidine at 0°C to room temperature.

Critical Parameters :

  • Stoichiometry : 1.1 equiv thiolate ensures complete conversion.
  • Purification : Silica gel chromatography (EtOAc/Hexane, 3:1) removes unreacted starting material.

Acetamide Coupling with 3-Chloro-4-Methoxyaniline

Acylation via Chloroacetyl Chloride

3-Chloro-4-methoxyaniline is acylated using chloroacetyl chloride in acetone with K₂CO₃ as base (Scheme 1). This method, adapted from related acetamide syntheses, achieves 67–73% yield.

Procedure :

  • Dissolve 3-chloro-4-methoxyaniline (1.0 equiv) in acetone.
  • Add K₂CO₃ (1.2 equiv) and stir 30 minutes.
  • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
  • Warm to room temperature, stir 3 hours.
  • Quench with NaHCO₃, extract with EtOAc, and purify.

Final Assembly and Characterization

Convergent Coupling Strategy

The thioacetamide intermediate is coupled with N-(3-chloro-4-methoxyphenyl)chloroacetamide via a nucleophilic aromatic substitution. Microwave-assisted synthesis at 120°C for 20 minutes in DMF enhances reaction efficiency.

Analytical Validation :

  • HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O).
  • MS (ESI+) : m/z 552.1 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J=8.5 Hz, 1H, Ar-H), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 4.12 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).

Challenges and Optimization Opportunities

Byproduct Formation in Thioether Synthesis

Competing oxidation of the thiolate to disulfide is mitigated by strict anaerobic conditions and the use of antioxidant additives (e.g., 1% ascorbic acid).

Scalability of Microwave-Assisted Steps

Transitioning from batch microwave to continuous flow reactors could improve scalability while maintaining high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling the thiazolo[4,5-d]pyrimidin-7-thiol core with a 3,4-dihydroisoquinoline derivative via nucleophilic substitution. Key steps include:

  • Thiol activation : Use of thiophosgene or Lawesson’s reagent to generate reactive thiol intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature control (60–80°C) minimizes side reactions .
  • Catalysts : Triethylamine or DMAP accelerates coupling efficiency .
    • Analytical validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) and 1H^1H/13C^{13}C NMR .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Approach :

  • Comparative analysis : Cross-reference with structurally analogous thiazolopyrimidine derivatives (e.g., N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide) to identify consistent spectral patterns .
  • Computational validation : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce 15N^{15}N- or 13C^{13}C-labels to resolve overlapping signals in complex regions .

Q. What are the critical functional groups influencing reactivity, and how can they be selectively modified?

  • Key groups :

  • Thioacetamide bridge : Susceptible to oxidation (e.g., with mCPBA to sulfoxides) or alkylation .
  • Chloromethoxyphenyl group : Participates in electrophilic aromatic substitution (e.g., nitration) under acidic conditions .
  • Dihydroisoquinoline moiety : Reductive amination or ring-opening reactions can alter its conformation .
    • Selectivity strategies : Protect sensitive groups (e.g., methoxy via silylation) before modifying others .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets, and what experimental assays validate these predictions?

  • Methodology :

  • Target identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase pockets (e.g., CDKs, EGFR) based on its thiazolopyrimidine scaffold .
  • Validation assays :
  • Kinase inhibition : Measure IC50_{50} values via ADP-Glo™ assays .
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Data correlation : Compare computational binding energies with experimental IC50_{50} values to refine models .

Q. What strategies address low yields in large-scale synthesis, and how can reaction scalability be improved?

  • Solutions :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side-product formation .
  • Catalyst optimization : Screen heterogeneous catalysts (e.g., Pd/C or zeolites) for recyclability and efficiency .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress dynamically .

Q. How can researchers reconcile discrepancies in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Root causes : Variability in assay conditions (e.g., pH, serum content) or compound purity .
  • Mitigation :

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays .
  • Purity verification : Require ≥95% purity (HPLC) and characterize impurities via LC-MS .
  • Meta-analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers .

Methodological Challenges

Q. What techniques are recommended for characterizing degradation products under oxidative stress?

  • Workflow :

  • Stress testing : Expose the compound to H2_2O2_2/UV light and analyze via LC-MS/MS to identify sulfoxide or sulfone derivatives .
  • Stability studies : Use accelerated stability chambers (40°C/75% RH) and track degradation kinetics .
  • Isolation : Employ preparative HPLC to isolate degradants for structural elucidation via 2D NMR .

Q. How can in silico tools optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Approach :

  • QSAR modeling : Train models on datasets of thiazolopyrimidine derivatives to predict logP, solubility, and CYP450 interactions .
  • Salt screening : Use COSMO-RS simulations to identify counterions (e.g., hydrochloride) that enhance aqueous solubility .
  • Permeability assays : Validate predictions with Caco-2 cell monolayers or PAMPA .

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